Cas no 267668-71-3 (trans-Abacavir Hydrochloride)

trans-Abacavir Hydrochloride is a stereoisomer of Abacavir Hydrochloride, a nucleoside reverse transcriptase inhibitor (NRTI) used in antiretroviral therapy for HIV treatment. This compound exhibits high selectivity and potency in inhibiting HIV-1 reverse transcriptase, contributing to reduced viral replication. Its trans-configuration offers distinct physicochemical properties, including enhanced stability and solubility, which are advantageous for formulation development. The hydrochloride salt form improves bioavailability and ensures consistent pharmacokinetic performance. trans-Abacavir Hydrochloride is characterized by its reliable synthetic reproducibility and high purity, making it suitable for research and pharmaceutical applications. Its structural specificity allows for detailed mechanistic studies of NRTI activity and resistance profiles.
trans-Abacavir Hydrochloride structure
trans-Abacavir Hydrochloride structure
Product Name:trans-Abacavir Hydrochloride
CAS No:267668-71-3
MF:C14H19ClN6O
MW:322.793260812759
CID:1064351
PubChem ID:71312692
Update Time:2025-07-02

trans-Abacavir Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • trans-Abacavir Hydrochloride
    • trans-Abacavir Dihydrochloride
    • [(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol,hydrochloride
    • 267668-71-3
    • DTXSID10746902
    • (1R,?4R)?-?rel-4-?[2-Amino-?6-?(cyclopropylamino)?-?9H-?purin-?9-?yl]?-?2-?cyclopentene-?1-?methanol Hydrochloride
    • J-700252
    • [(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride
    • {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1)
    • The trans-isomer of Abacavir , a nucleoside reverse transcriptase inhibitor (NRTI). Abacavir USP impurity
    • Rel-((1R,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol hydrochloride
    • Inchi: 1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10-;/m0./s1
    • InChI Key: QXNOPHSMRJNHHG-GNAZCLTHSA-N
    • SMILES: Cl.OC[C@H]1C=C[C@@H](C1)N1C=NC2C1=NC(N)=NC=2NC1CC1

Computed Properties

  • Exact Mass: 322.13100
  • Monoisotopic Mass: 322.1308869g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 414
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • PSA: 102.61000
  • LogP: 1.89740

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trans-Abacavir Hydrochloride Suppliers

NewCan Biotech Limited
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(CAS:267668-71-3)Trans-Abacavir hydrochloride
Order Number:NC11935
Stock Status:
Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:07
Price ($):Price inquiry
Email:sales@newcanbio.com

Additional information on trans-Abacavir Hydrochloride

Comprehensive Overview of trans-Abacavir Hydrochloride (CAS No. 267668-71-3): Properties, Applications, and Research Insights

trans-Abacavir Hydrochloride (CAS No. 267668-71-3) is a stereoisomer of the well-known antiretroviral drug Abacavir, widely used in the treatment of HIV infections. This compound has garnered significant attention in pharmaceutical research due to its unique structural configuration and potential therapeutic benefits. The trans configuration distinguishes it from its cis counterpart, offering distinct physicochemical and pharmacological properties. Researchers and clinicians are increasingly exploring its role in combination therapies and drug resistance management, aligning with current trends in precision medicine.

The molecular structure of trans-Abacavir Hydrochloride features a cyclopentene ring with a hydroxymethyl group and a chloropurine moiety, which are critical for its mechanism of action. As a nucleoside reverse transcriptase inhibitor (NRTI), it competes with natural nucleosides, thereby inhibiting viral DNA synthesis. This mechanism is particularly relevant in the context of emerging HIV strains and treatment adherence challenges, topics frequently searched by healthcare professionals and patients alike. The compound’s hydrochloride salt form enhances its solubility, making it suitable for oral formulations.

Recent studies highlight the growing interest in trans-Abacavir Hydrochloride as a candidate for personalized HIV regimens. With the rise of AI-driven drug discovery and computational chemistry, researchers are leveraging molecular docking techniques to predict its interactions with viral proteins. This aligns with the broader industry focus on reducing side effects and improving patient outcomes, frequently queried in medical forums. Additionally, its stability under varying pH conditions and thermal profiles makes it a robust candidate for formulation development.

From a manufacturing perspective, trans-Abacavir Hydrochloride (CAS No. 267668-71-3) requires stringent quality control measures to ensure purity and efficacy. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to validate its chemical identity. These protocols address the increasing demand for GMP-compliant APIs, a hot topic among pharmaceutical suppliers and regulatory bodies. Furthermore, its synthesis involves stereoselective catalysis, a process often explored in green chemistry initiatives to minimize environmental impact.

The therapeutic potential of trans-Abacavir Hydrochloride extends beyond HIV treatment. Preclinical studies suggest its applicability in latent viral reservoir targeting, a key challenge in HIV cure research. This resonates with current searches on long-acting antiretrovirals and functional cures. Its compatibility with nanocarrier systems for targeted drug delivery also positions it as a versatile candidate for next-generation therapeutics. Such innovations are critical in addressing patient compliance issues, a recurring theme in public health discussions.

In conclusion, trans-Abacavir Hydrochloride (CAS No. 267668-71-3) represents a promising avenue in antiviral research, combining structural specificity with clinical relevance. Its exploration underscores the intersection of traditional pharmacology and cutting-edge technology, catering to the evolving needs of global healthcare. As the scientific community continues to unravel its full potential, this compound remains a focal point for innovation and therapeutic advancement.

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NewCan Biotech Limited
(CAS:267668-71-3)Trans-Abacavir hydrochloride
NC11935
Purity:97%
Quantity:10g
Price ($):Inquiry
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